6-Bromofuro[2,3-b]pyridine 6-Bromofuro[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1256813-33-8
VCID: VC5943292
InChI: InChI=1S/C7H4BrNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H
SMILES: C1=CC(=NC2=C1C=CO2)Br
Molecular Formula: C7H4BrNO
Molecular Weight: 198.019

6-Bromofuro[2,3-b]pyridine

CAS No.: 1256813-33-8

Cat. No.: VC5943292

Molecular Formula: C7H4BrNO

Molecular Weight: 198.019

* For research use only. Not for human or veterinary use.

6-Bromofuro[2,3-b]pyridine - 1256813-33-8

Specification

CAS No. 1256813-33-8
Molecular Formula C7H4BrNO
Molecular Weight 198.019
IUPAC Name 6-bromofuro[2,3-b]pyridine
Standard InChI InChI=1S/C7H4BrNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H
Standard InChI Key QFRARBIMVOZNPQ-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1C=CO2)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Connectivity

6-Bromofuro[2,3-b]pyridine (CAS: 220957-39-1) possesses the molecular formula C₇H₄BrNO, with a molecular weight of 198.02 g/mol . The structure consists of a pyridine ring fused to a furan moiety at the [2,3-b] positions, with a bromine atom substituted at the 6-position of the fused system. The SMILES notation (C1=COC2=C1N=C(C=C2)Br) and InChIKey (JGFXSVJDCAIQJE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Isomerism and Nomenclature

Furopyridine isomers are distinguished by their fusion positions ([2,3-b], [3,2-b], etc.) and substituent locations. For example, 3-Bromofuro[3,2-b]pyridine (CAS: 92404-63-2) shares the same molecular formula but differs in bromine placement . Such positional variations significantly influence reactivity and physicochemical properties.

Synthesis and Reaction Conditions

Copper-Catalyzed Cyclization

A validated synthesis route involves a copper(I) iodide-mediated cyclization in ethanol at 70°C for 3 hours . Key steps include:

  • Reagents: Ethanol, CuI (0.2 mmol), triethylamine (3.5 mL).

  • Precursor: A starting material (1.12 g, 4.1 mmol) derived from prior steps.

  • Workup: Acid-base extraction with HCl and NaHCO₃, followed by column chromatography (20% ethyl acetate/hexanes).

This method yields 32% of the target compound as a white solid, characterized by ¹H NMR (CDCl₃, 300 MHz): δ 8.4 (s, 1H), 8.1 (s, 1H), 7.7 (s, 1H), 6.8 (s, 1H) .

Challenges and Optimization

The moderate yield suggests competing side reactions, possibly due to halogen scrambling or incomplete cyclization. Alternative catalysts (e.g., palladium complexes) or microwave-assisted conditions may improve efficiency, though no published data exists .

Physicochemical Properties

Collision Cross-Section and Mass Spectrometry

Predicted collision cross-sections (CCS) for adducts, determined via ion mobility spectrometry, include:

Adductm/zCCS (Ų)
[M+H]⁺197.95491131.7
[M+Na]⁺219.93685137.1
[M-H]⁻195.94035133.7

These values aid in mass spectrometric identification, particularly in complex matrices .

Thermal Stability and Solubility

While boiling and melting points remain unreported, the compound’s logP value (estimated 3.49) suggests moderate lipophilicity, compatible with organic solvents like toluene and ethyl acetate. Storage recommendations advise sealing under dry conditions at room temperature .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum reveals four distinct proton environments:

  • δ 8.4 (s): Pyridine H-5.

  • δ 8.1 (s): Furan H-2.

  • δ 7.7 (s): Pyridine H-4.

  • δ 6.8 (s): Furan H-3 .

Absence of coupling constants indicates a rigid, planar structure with limited conformational flexibility.

Infrared and UV-Vis Spectroscopy

Although IR data is unavailable, the conjugated π-system likely exhibits UV absorption near 260–300 nm, characteristic of aromatic heterocycles.

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